molecular formula C12H16N2O4 B3952365 N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

Cat. No. B3952365
M. Wt: 252.27 g/mol
InChI Key: HGKHENIYIQPIAU-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide, also known as MNMB, is a compound that belongs to the family of synthetic cannabinoids. This compound is one of the most potent and selective agonists for the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system. MNMB is a valuable tool for studying the CB1 receptor and its signaling pathways.

Mechanism of Action

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide binds selectively to the CB1 receptor and activates its signaling pathway. The CB1 receptor is coupled to G proteins, which activate intracellular signaling pathways that regulate neuronal excitability and synaptic plasticity. Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP and leads to the activation of potassium channels.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, which reduces neuronal excitability. This compound has also been shown to modulate the activity of ion channels and to regulate the expression of genes involved in synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide is a valuable tool for studying the CB1 receptor and its signaling pathways. This compound is highly selective for the CB1 receptor and has a high affinity for this receptor. This compound is also relatively stable and can be stored for extended periods of time. However, this compound is a synthetic compound that may not accurately represent the effects of endogenous cannabinoids. This compound is also a potent agonist that can cause significant changes in neuronal activity, which may complicate data interpretation.

Future Directions

There are several future directions for research involving N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide. One area of research is the development of new compounds that selectively target the CB1 receptor. Another area of research is the investigation of the role of the CB1 receptor in various physiological processes. This compound may also be used to investigate the role of the CB1 receptor in disease states such as chronic pain and addiction. Finally, this compound may be used to investigate the effects of CB1 receptor activation on neuronal circuits and synaptic plasticity.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide has been used extensively in scientific research to study the CB1 receptor and its signaling pathways. This compound has been used to investigate the role of the CB1 receptor in various physiological processes such as pain, appetite, and addiction. This compound has also been used to study the effects of CB1 receptor activation on neuronal excitability and synaptic plasticity.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-4-8(2)12(15)13-10-6-5-9(14(16)17)7-11(10)18-3/h5-8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKHENIYIQPIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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